N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound characterized by its unique structure, which includes both nitro and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 2-methoxyphenyl compounds followed by the introduction of pyrimidine rings through condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the nitro groups, potentially leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties and reactivity.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds with varying properties.
Scientific Research Applications
N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrophenyl isocyanate: Shares the methoxy and nitro groups but differs in its isocyanate functionality.
2-Methoxy-4-nitrophenyl isothiocyanate: Similar structure with an isothiocyanate group instead of the pyrimidine ring.
Uniqueness
N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its combination of nitro and methoxy groups with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-N-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O5/c1-22-8-4-6(16(18)19)2-3-7(8)15-11-9(17(20)21)10(12)13-5-14-11/h2-5H,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMULDUFXVMSABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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